1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.: 712316-48-8
VCID: VC0345848
InChI: InChI=1S/C17H19NO3S/c1-13-9-10-16(21-2)17(12-13)22(19,20)18-11-5-7-14-6-3-4-8-15(14)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4g/mol

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

CAS No.: 712316-48-8

Main Products

VCID: VC0345848

Molecular Formula: C17H19NO3S

Molecular Weight: 317.4g/mol

1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline - 712316-48-8

CAS No. 712316-48-8
Product Name 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Molecular Formula C17H19NO3S
Molecular Weight 317.4g/mol
IUPAC Name 1-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Standard InChI InChI=1S/C17H19NO3S/c1-13-9-10-16(21-2)17(12-13)22(19,20)18-11-5-7-14-6-3-4-8-15(14)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Standard InChIKey DFQNBGFZMYXBKG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32
PubChem Compound 974283
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator